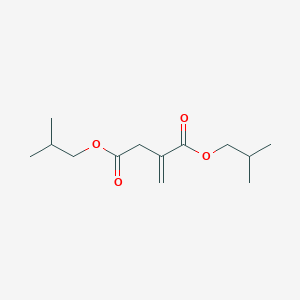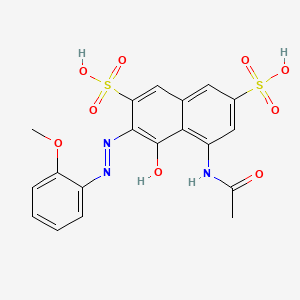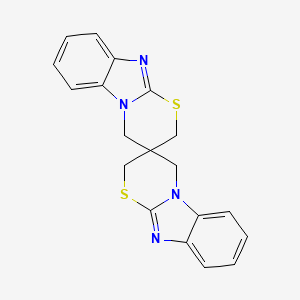
3,3'(4H,4'H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The specific structure of 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) includes a spiro linkage between a thiazine and a benzimidazole ring, making it a compound of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole ring, followed by the formation of the thiazine ring. The final step involves the formation of the spiro linkage between the two rings. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired compound.
Analyse Des Réactions Chimiques
3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of amines or alcohols.
Applications De Recherche Scientifique
3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory and anti-cancer properties. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process . By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. Additionally, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.
Comparaison Avec Des Composés Similaires
3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) can be compared with other similar compounds, such as benzimidazole derivatives and thiazine derivatives. While these compounds share some structural similarities, 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) is unique due to its spiro linkage, which imparts distinct chemical and biological properties. For example, benzimidazole derivatives are known for their anti-parasitic and anti-fungal properties, while thiazine derivatives are studied for their anti-bacterial and anti-viral activities. The spiro linkage in 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) enhances its stability and bioavailability, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
70374-15-1 |
|---|---|
Formule moléculaire |
C19H16N4S2 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
3,3'-spirobi[2,4-dihydro-[1,3]thiazino[3,2-a]benzimidazole] |
InChI |
InChI=1S/C19H16N4S2/c1-3-7-15-13(5-1)20-17-22(15)9-19(11-24-17)10-23-16-8-4-2-6-14(16)21-18(23)25-12-19/h1-8H,9-12H2 |
Clé InChI |
MLLGDIHQWNDKMF-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN3C4=CC=CC=C4N=C3SC2)CSC5=NC6=CC=CC=C6N51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)
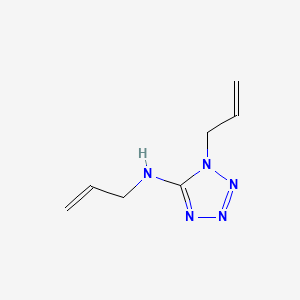
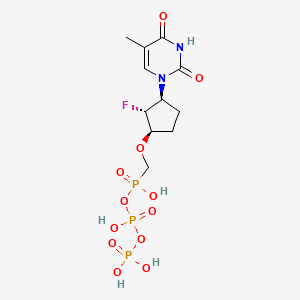
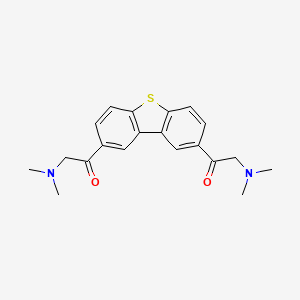


![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)

![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)
